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Introduction

2,2-Dimethylpropiophenone, also known as pivalophenone, is a Type | photoinitiator widely
utilized in various industrial applications, including UV-curable coatings, inks, and adhesives.
Its primary function is to absorb ultraviolet (UV) light and generate highly reactive free radicals,
which in turn initiate polymerization reactions. This technical guide provides a comprehensive
overview of the photoinitiation mechanism of 2,2-dimethylpropiophenone, including its
photochemical properties, the formation of radical species, and detailed experimental protocols
for its characterization.

Photochemical Mechanism: Norrish Type | Cleavage

The photoinitiation process of 2,2-dimethylpropiophenone is governed by the Norrish Type |
reaction, a characteristic photochemical cleavage of ketones. Upon absorption of UV radiation,
the molecule is promoted from its ground state (So) to an excited singlet state (S1).
Subsequently, it can undergo intersystem crossing (ISC) to a more stable triplet state (T1).
From either the excited singlet or triplet state, the molecule undergoes homolytic cleavage of
the a-carbon-carbon bond, the bond between the carbonyl group and the tert-butyl group.[1][2]
This unimolecular bond scission is the hallmark of Type | photoinitiators and results in the
formation of two distinct free radicals: a benzoyl radical and a tert-butyl radical.[1]
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The efficiency of this cleavage is dependent on the stability of the resulting radicals. The tert-
butyl radical is a relatively stable tertiary radical, which favors the Norrish Type | pathway.

Primary Radical Formation

The primary photochemical event can be summarized as follows:
CeéHsCOC(CHs)3 + hv - [CsHsCOC(CHs3)s]* » CesHsC=0 + *C(CHs3)3

Where:

CeHsCOC(CH3)s is 2,2-dimethylpropiophenone

hv represents the energy of the absorbed UV photon

[CeHsCOC(CHs3)s]* is the excited state of the molecule

CeHsC=0 is the benzoyl radical

*C(CHB3)s is the tert-butyl radical

Subsequent Reactions of the Primary Radicals

The generated benzoyl and tert-butyl radicals are highly reactive and can initiate
polymerization by adding to a monomer unit. However, they can also undergo several other
secondary reactions:

Decarbonylation: The benzoyl radical can lose a molecule of carbon monoxide (CO) to form
a phenyl radical (CeHse).[2]

¢ Recombination: The primary radicals can recombine to reform the original 2,2-
dimethylpropiophenone molecule.

» Disproportionation: The tert-butyl radicals can undergo disproportionation to produce
iIsobutane and isobutylene.

e Hydrogen Abstraction: The radicals can abstract a hydrogen atom from a suitable donor
molecule in the reaction medium.
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The overall efficiency of polymerization initiation depends on the competition between these
various reaction pathways.

Quantitative Data

A summary of the key physical and photochemical properties of 2,2-dimethylpropiophenone
IS presented in the table below. It is important to note that while physical properties are well-
documented, specific experimental data for the molar extinction coefficient and quantum yield
of 2,2-dimethylpropiophenone are not readily available in the provided search results.
Therefore, data for a structurally similar compound, 2-hydroxy-2-methylpropiophenone, is
included for reference, and this should be considered an approximation.

Property Value Reference
Chemical Formula C11H140 [3]
Molecular Weight 162.23 g/mol [3]

CAS Number 938-16-9 [3]
Appearance Colorless to light yellow liquid

Boiling Point 219-222 °C [3]

Density 0.97 g/mL at 25 °C [3]
Refractive Index (n20/D) 1.508 [3]

UV Absorption Maximum ~230 nm (for 2-hydroxy-2-

(Amax) methylpropiophenone)

Molar Extinction Coefficient () Data not available

Photocleavage Quantum Yield

(®)

Data not available

Experimental Protocols
Determination of Quantum Yield via UV-Vis
Spectroscopy
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The quantum yield (®) of a photoinitiator is a critical parameter that quantifies the efficiency of
radical generation per absorbed photon. A common method for its determination involves
monitoring the decomposition of the photoinitiator using UV-Vis spectroscopy and employing a
chemical actinometer for the calibration of the light source.[1][4][5]

Objective: To determine the quantum yield of photocleavage of a Type | photoinitiator.
Materials:

e Photoinitiator (e.g., 2,2-Dimethylpropiophenone)

o Suitable solvent (e.g., acetonitrile, methanol)

o Chemical actinometer (e.g., potassium ferrioxalate)

o UV-Vis spectrophotometer

» UV light source with a specific wavelength output (e.g., 365 nm LED)
e Quartz cuvettes

 Stirring mechanism for the cuvette holder

Methodology:

e Preparation of Solutions:

o Prepare a stock solution of the photoinitiator in the chosen solvent with a known
concentration.

o Prepare a series of dilutions from the stock solution.

o Prepare the chemical actinometer solution according to standard procedures.
e Actinometry (Photon Flux Determination):

o Fill a quartz cuvette with the actinometer solution.

o Irradiate the solution with the UV light source for a specific period.
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o Measure the change in absorbance of the actinometer solution at the appropriate
wavelength using the UV-Vis spectrophotometer.

o Calculate the number of photons absorbed by the actinometer, and thus the photon flux of
the light source, using the known quantum yield of the actinometer.[4]

e Photolysis of the Photoinitiator:

[¢]

Fill a quartz cuvette with a known concentration of the photoinitiator solution.

Place the cuvette in the spectrophotometer and record the initial absorbance spectrum.

[e]

Irradiate the solution with the same UV light source used for actinometry for a defined

o

period, ensuring constant stirring.

o

Record the UV-Vis spectrum of the irradiated solution at regular time intervals.
o Data Analysis:

o From the recorded spectra, determine the change in the concentration of the photoinitiator
over time using the Beer-Lambert law (A = €bc), where A is the absorbance, € is the molar
extinction coefficient, b is the path length, and c is the concentration.

o The rate of photoinitiator decomposition can be determined from the initial slope of the

concentration versus time plot.

o The quantum yield (®) is then calculated using the following formula: ® = (Rate of
photoinitiator decomposition) / (Rate of photon absorption)

Visualizations
Photoinitiation Pathway of 2,2-Dimethylpropiophenone
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Photoinitiation Pathway of 2,2-Dimethylpropiophenone
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Caption: Photoinitiation via Norrish Type | cleavage.
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Experimental Workflow for Quantum Yield Determination

Workflow for Quantum Yield Determination

Preparation
Prepare Photoinitiator Solution Prepare Actinometer Solution
Photoinitiator Decomposition Photon Flux Calibration
Irradiate Photoinitiator Irradiate Actinometer
Measure Absorbance Change Over Time Measure Absorbance Change
Calculate Decomposition Rate Calculate Photon Flux

Yield Calculation

Calculate Quantum Yield ()

Click to download full resolution via product page

Caption: Experimental workflow for quantum yield.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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